molecular formula C7H8BClO2S B2424548 2-Chloro-5-(methylsulfanyl)phenylboronic acid CAS No. 2377611-34-0

2-Chloro-5-(methylsulfanyl)phenylboronic acid

Cat. No.: B2424548
CAS No.: 2377611-34-0
M. Wt: 202.46
InChI Key: FLCXJBYLBQITON-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfanyl)phenylboronic acid (C7H8BClO2S) is an aryl boronic acid derivative serving as a key synthetic intermediate in organic chemistry, medicinal chemistry, and materials science. Its primary research application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions , a robust method for forming carbon-carbon (C–C) bonds essential in constructing complex organic architectures . The chlorine and methylthio substituents on the phenyl ring make it a valuable, multifunctional building block for creating biaryl structures found in pharmaceuticals, agrochemicals, and functional materials . In drug discovery, boronic acids are privileged pharmacophores due to their ability to interact with enzyme active sites. They act as Lewis acids and can form reversible complexes with nucleophilic residues, a mechanism exploited in approved protease inhibitor drugs like Bortezomib . This compound is also of significant interest in crystal engineering and supramolecular chemistry . The boronic acid group can form self-assembled dimers via O–H∙∙∙O hydrogen bonds and interact with nitrogen-containing coformers like phenazine through O–H∙∙∙N hydrogen bonds to create cocrystals with potential tailored solid-state properties . This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only . Not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a well-ventilated laboratory, using personal protective equipment.

Properties

IUPAC Name

(2-chloro-5-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCXJBYLBQITON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)SC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Aryl Halide Precursors

Reaction Overview

The Miyaura borylation reaction is the most widely employed method for synthesizing arylboronic acids. For 2-chloro-5-(methylsulfanyl)phenylboronic acid, this approach utilizes 1-bromo-2-chloro-5-(methylsulfanyl)benzene as the substrate. The reaction proceeds via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂), forming a pinacol boronic ester intermediate, which is subsequently hydrolyzed to the boronic acid.

Synthetic Procedure

  • Substrate Preparation : 1-Bromo-2-chloro-5-(methylsulfanyl)benzene is synthesized by brominating 2-chloro-5-(methylsulfanyl)toluene using N-bromosuccinimide (NBS) under radical initiation.
  • Borylation :
    • Reagents : Bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), potassium acetate (KOAc, 3.0 equiv).
    • Conditions : Anhydrous dioxane, 80°C, nitrogen atmosphere, 12–24 hours.
    • Product : this compound pinacol ester (yield: 70–85%).
  • Hydrolysis : The pinacol ester is treated with 6 M HCl in tetrahydrofuran (THF) at 50°C for 2 hours, yielding the boronic acid (purity: 96%).

Key Considerations

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient aryl halides due to enhanced oxidative addition kinetics.
  • Side Reactions : Competitive protodeboronation is mitigated by maintaining anhydrous conditions and avoiding prolonged heating.

Directed Ortho-Metalation and Boronation

Mechanism and Substrate Design

This method leverages the directing effects of the methylsulfanyl group to position the boronic acid at the ortho site relative to chlorine. 2-Chloro-5-(methylsulfanyl)toluene undergoes lithiation at the para position to the methylsulfanyl group, followed by borate quenching.

Stepwise Protocol

  • Lithiation :
    • Base : Lithium diisopropylamide (LDA, 1.1 equiv) in THF at −78°C.
    • Substrate : 2-Chloro-5-(methylsulfanyl)toluene.
    • Intermediate : Aryl lithium species stabilized by sulfur’s lone-pair donation.
  • Boration : Addition of trimethyl borate (B(OMe)₃, 2.0 equiv) at −78°C, followed by gradual warming to room temperature.
  • Acidic Workup : Hydrolysis with 1 M HCl yields the boronic acid (yield: 60–75%).

Advantages and Limitations

  • Regioselectivity : The methylsulfanyl group ensures precise boronation at the desired position.
  • Sensitivity : Moisture or protic solvents degrade the lithiated intermediate, necessitating strict anhydrous protocols.

Cross-Coupling and Functional Group Interconversion

Sequential Halogen Exchange and Thioetherification

This two-step approach first synthesizes 2-chloro-5-bromophenylboronic acid, followed by nucleophilic substitution to introduce the methylsulfanyl group.

Boronic Acid Synthesis
  • Miyaura Borylation : 2,5-Dibromochlorobenzene reacts with B₂pin₂ under standard Pd-catalyzed conditions to form 2-chloro-5-bromophenylboronic acid pinacol ester.
  • Hydrolysis : Acidic cleavage yields 2-chloro-5-bromophenylboronic acid.
Thioether Formation
  • Nucleophilic Substitution :
    • Reagents : Sodium thiomethoxide (NaSMe, 1.5 equiv), CuI (10 mol%), DMF, 100°C.
    • Reaction : The bromide at position 5 is replaced by methylsulfanyl, yielding the target compound (yield: 65–80%).

Comparative Analysis

Parameter Miyaura Borylation Directed Metalation Cross-Coupling
Yield 70–85% 60–75% 65–80%
Regioselectivity High Moderate High
Catalyst Cost Moderate Low High
Substrate Complexity Low Moderate High

Industrial-Scale Production Considerations

Optimization for Manufacturing

  • Catalyst Recycling : Immobilized Pd catalysts on silica reduce costs in Miyaura borylation.
  • Solvent Recovery : Dioxane and THF are distilled and reused to minimize waste.
  • Quality Control : HPLC with UV detection ensures ≥96% purity, while ¹¹B NMR confirms boronic acid integrity.

Comparison with Similar Compounds

2-Chloro-5-(methylsulfanyl)phenylboronic acid can be compared with other boronic acids, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biological Activity

2-Chloro-5-(methylsulfanyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2377611-34-0
  • Molecular Formula : C7H8BClO2S
  • Molecular Weight : 202.57 g/mol

The biological activity of this compound primarily revolves around its ability to interact with various biological targets, particularly enzymes and receptors involved in disease processes. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Target Interactions

  • Protein Tyrosine Kinases (PTKs) : Boronic acids can inhibit PTKs, which are crucial in cancer proliferation and survival pathways.
  • Heat Shock Protein 90 (Hsp90) : Research indicates that phenylboronic acids can modulate Hsp90 activity, potentially leading to enhanced cytoprotective effects in neuronal cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including the compound . The following table summarizes the findings from various studies evaluating its antibacterial efficacy:

Study ReferencePathogen TestedMinimum Inhibitory Concentration (MIC)Method Used
Escherichia coli32 µg/mLDisc diffusion
Staphylococcus aureus16 µg/mLDisc diffusion
Candida albicans64 µg/mLBroth microdilution

These studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the antiproliferative effects of various boronic acid derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range against multiple cancer types, including breast and colon cancers .
  • Inhibition of Cytokine Receptors :
    • Another investigation focused on the compound's ability to act as a noncompetitive antagonist of CXCR1 and CXCR2, receptors implicated in inflammatory responses and cancer progression. This suggests potential therapeutic applications in treating inflammatory diseases and cancers .

Synthesis and Applications

This compound is primarily synthesized through Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to create complex molecules with specific functionalities. Its applications extend beyond medicinal chemistry into material sciences due to its unique chemical properties.

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-5-(methylsulfanyl)phenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of arylboronic acids typically involves cross-coupling reactions, such as the Miyaura borylation, where halogenated precursors react with bis(pinacolato)diboron under palladium catalysis. For derivatives with sulfur-containing substituents (e.g., methylsulfanyl), ensure inert conditions to prevent oxidation. Key variables include:
  • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .
  • Solvent : Tetrahydrofuran (THF) or dioxane for solubility and stability of intermediates.
  • Temperature : 80–100°C to balance reaction rate and side-product formation.
    Purify via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, eluent gradient). Yield optimization requires monitoring by TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., chloro and methylsulfanyl groups) via ¹H/¹³C NMR. Aromatic protons appear in the 6.5–8.0 ppm range, while methylsulfanyl groups show signals near 2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺). Exact mass calculations should match theoretical values within 3 ppm .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) with acetonitrile/water mobile phase .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Solubility : Boronic acids generally dissolve in polar aprotic solvents (e.g., DMSO, DMF) and methanol but are poorly soluble in hexanes. Methylsulfanyl and chloro substituents may enhance solubility in chlorinated solvents (e.g., dichloromethane) .
  • Stability : Store at 2–8°C under inert atmosphere (argon) to prevent boronic acid trimerization or oxidation. Monitor degradation via periodic NMR or LC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfanyl and chloro substituents influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer :
  • Steric Effects : The chloro group at the 2-position may hinder transmetalation steps, requiring bulky ligands (e.g., XPhos) to stabilize the palladium intermediate.
  • Electronic Effects : The electron-donating methylsulfanyl group (at 5-position) activates the aryl ring, enhancing oxidative addition but potentially increasing side reactions.
    Optimization Protocol :
  • Screen bases (e.g., K₂CO₃ vs. CsF) to adjust reaction pH.
  • Use microwave-assisted synthesis for faster kinetics and reduced decomposition .

Q. What analytical methods are suitable for quantifying trace impurities in this compound during kinetic studies?

  • Methodological Answer :
  • LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM).
  • ICP-OES : Quantify residual palladium catalysts (<10 ppm) post-synthesis.
  • Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles (e.g., boroxine formation) under controlled humidity .

Q. How does this compound interact with biological targets, such as carbohydrate-binding proteins?

  • Methodological Answer : Boronic acids reversibly bind diols via ester formation. For mechanistic studies:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with immobilized lectins or glycosidases.
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of interactions.
  • Competitive Assays : Use fluorescently labeled carbohydrates to assess inhibition constants (Ki) .

Q. What strategies mitigate hydrolysis or protodeboronation during aqueous-phase reactions?

  • Methodological Answer :
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize the boronic acid.
  • Co-solvents : Add 10–20% THF or ethanol to aqueous solutions to reduce water activity.
  • Protecting Groups : Temporarily convert the boronic acid to its pinacol ester for hydrolytically sensitive steps .

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